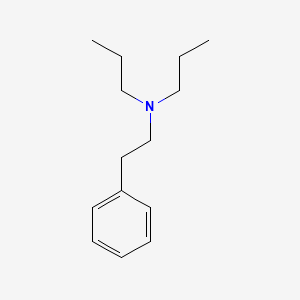
N,N-Dipropylphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dipropylphenethylamine: is an organic compound with the chemical formula C14H23N . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a phenethylamine backbone substituted with two propyl groups on the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylphenethylamine typically involves the alkylation of phenethylamine with propyl halides. One common method is the reaction of phenethylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the continuous preparation method is often employed. This involves the use of a fixed bed reactor where phenethylamine and propyl halides are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: N,N-Dipropylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Propylphenethylamine or phenethylamine.
Substitution: Halogenated or nitro-substituted phenethylamines.
科学研究应用
N,N-Dipropylphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of phenethylamines with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of N,N-Dipropylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is structurally related to endogenous neurotransmitters such as dopamine, noradrenaline, and adrenaline. This compound acts as a psychostimulant by enhancing the release of these neurotransmitters and inhibiting their reuptake, leading to increased synaptic concentrations and prolonged neurotransmitter activity .
相似化合物的比较
N,N-Diisopropylethylamine: Used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylphenethylamine: Acts as a flavoring agent and has stimulant properties.
Phenylpropylaminopentane: Known for its psychostimulant effects and structural similarity to amphetamines.
Uniqueness: N,N-Dipropylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual propyl groups on the nitrogen atom differentiate it from other phenethylamines, influencing its reactivity and interaction with biological targets.
属性
CAS 编号 |
23916-02-1 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC 名称 |
N-(2-phenylethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI 键 |
XKVJUEJDVGYAGS-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


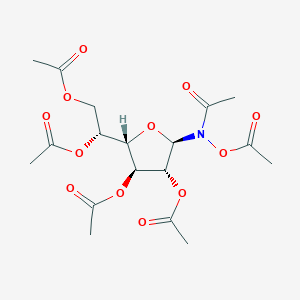
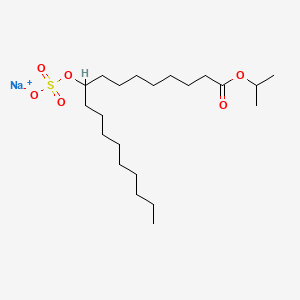
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
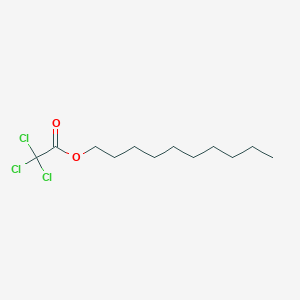
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
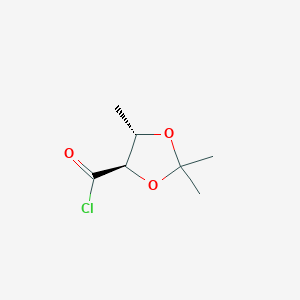
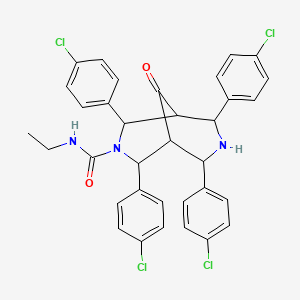
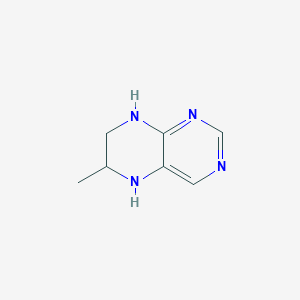

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
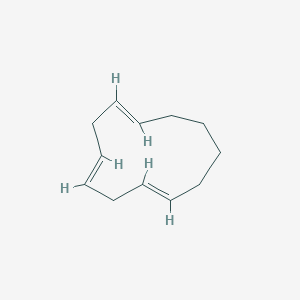
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
